molecular formula C41H83N2O6P B3026373 [(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 54336-69-5

[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B3026373
CAS No.: 54336-69-5
M. Wt: 731.1 g/mol
InChI Key: LKQLRGMMMAHREN-NWBJSICCSA-N
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Description

C18 Sphingomyelin is a naturally occurring form of sphingomyelin. C18 Sphingomyelin is increased by approximately 35-fold in CCD-112 colon fibroblasts compared with HCT116 human colorectal carcinoma cells. C18 Sphingomyelin has been used as an internal standard for the quantification of sphingolipid metabolites. This product is a mixture of the D-erythro and L-threo isomers of C18 sphingomyelin.

Mechanism of Action

Target of Action

N-Stearoyl-D-Sphingomyelin, a sphingolipid, primarily targets Phospholipase Cδ1 (PLCδ1) . PLCδ1 is an enzyme that plays a crucial role in cellular signaling processes.

Mode of Action

N-Stearoyl-D-Sphingomyelin interacts with its target, PLCδ1, by inhibiting its activity . This inhibition can lead to changes in the cellular signaling pathways regulated by PLCδ1.

Biochemical Pathways

The primary biochemical pathway affected by N-Stearoyl-D-Sphingomyelin involves the hydrolysis of sphingomyelin. Sphingomyelinases, enzymes that hydrolyze sphingomyelin, release ceramide and create a cascade of bioactive lipids, including sphingosine and sphingosine-1-phosphate . These lipids have specific signaling capacities and are involved in various cellular processes such as cell proliferation, cell death, and contraction of cardiac and vascular myocytes .

Result of Action

The inhibition of PLCδ1 by N-Stearoyl-D-Sphingomyelin can lead to alterations in cellular signaling pathways. For instance, it can affect cell proliferation, cell death, and contraction of cardiac and vascular myocytes . In addition, it has been observed that serum levels of N-Stearoyl-Sphingosine (C18Cer) and Stearoyl Sphingomyelin (C18SM) significantly increase after vitamin D3 supplementation, suggesting a potential role in lipid metabolism .

Action Environment

The action of N-Stearoyl-D-Sphingomyelin can be influenced by various environmental factors. For instance, the presence of cholesterol can alter the interaction of N-Stearoyl-D-Sphingomyelin with the cell membrane . Additionally, the formation of sphingomyelin-rich domains in the cell membrane can be affected by the surrounding lipids .

Biochemical Analysis

Biochemical Properties

N-STEAROYL-D-SPHINGOMYELIN interacts with a variety of enzymes and proteins. One of the key interactions is with Phospholipase Cδ1 (PLCδ1), an enzyme involved in the phosphoinositide pathway . This interaction influences the activity of PLCδ1, thereby affecting the biochemical reactions it is involved in .

Cellular Effects

N-STEAROYL-D-SPHINGOMYELIN has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of PLCδ1, which plays a crucial role in intracellular signal transduction .

Molecular Mechanism

The molecular mechanism of N-STEAROYL-D-SPHINGOMYELIN involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of PLCδ1, thereby affecting the phosphoinositide pathway and influencing intracellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-STEAROYL-D-SPHINGOMYELIN can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-STEAROYL-D-SPHINGOMYELIN can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-STEAROYL-D-SPHINGOMYELIN is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N-STEAROYL-D-SPHINGOMYELIN is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-STEAROYL-D-SPHINGOMYELIN and its effects on its activity or function are crucial aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLRGMMMAHREN-NWBJSICCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346504
Record name Sphingomyelin d18:1-C18:0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54336-69-5
Record name Sphingomyelin d18:1-C18:0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

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